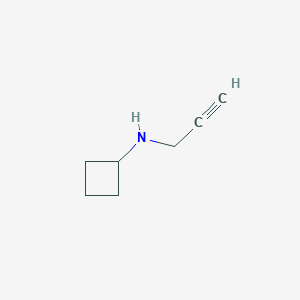

N-(炔丙基)环丁胺

描述

“N-(prop-2-yn-1-yl)cyclobutanamine” is a chemical compound with the molecular formula C7H11N . It has a molecular weight of 109.17 . The compound is typically stored at room temperature and is in liquid form .

Synthesis Analysis

The synthesis of compounds similar to “N-(prop-2-yn-1-yl)cyclobutanamine” has been reported in the literature. For instance, the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate leads to the formation of 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones .Molecular Structure Analysis

The InChI code for “N-(prop-2-yn-1-yl)cyclobutanamine” is 1S/C7H11N/c1-2-6-8-7-4-3-5-7/h1,7-8H,3-6H2 . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis

The cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate leads to the formation of 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones . This reaction is irrespective of the substituent nature at the triple bond .Physical And Chemical Properties Analysis

“N-(prop-2-yn-1-yl)cyclobutanamine” is a liquid at room temperature . It has a molecular weight of 109.17 .科学研究应用

杂环化合物的合成:N-(炔丙基)环丁胺衍生物已用于合成各种杂环化合物。例如,Novikov 等人(2011 年)探索了 N-(炔丙基)-邻苯二胺与苯异硫氰酸酯的环缩合,导致形成 1-(炔丙基)-1,3-二氢-2H-苯并咪唑-2-硫酮。这些化合物由于其在药理学和材料科学中的潜在应用而具有重要意义 (Novikov、Danilkina 和 Balova,2011)。

催化的环异构化:在另一项研究中,Couty 等人(2009 年)报道了使用 N-(炔丙基)环丁胺衍生物进行 1,6-烯-炔酰胺的金催化环异构化。该过程导致形成环丁酮和羰基化合物,这在有机合成中很有价值 (Couty、Meyer 和 Cossy,2009)。

环丁二烯中间体的形成:Eisch 等人(1991 年)对通过二乙基(1-炔丙基)胺和 1-炔基砜等炔胺的反应形成环丁二烯中间体进行了研究。这些中间体在有机合成中至关重要,尤其是在形成复杂的分子结构中 (Eisch、Hallenbeck 和 Lucarelli,1991)。

环丁烷烃的合成:Finkel’shtein 等人(2003 年)讨论了使用 (2+2) π-环加成和烯烃复分解等工艺合成环丁烷烃。环丁烷化合物由于其独特的结构特性,在能量存储和推进剂等领域有应用 (Finkel’shtein、Anufriev、Strel’chik、Chernykh、Gringolts、Portnykh、Americk 和 Chelkis,2003)。

在药物化学中:由于环丁烷环具有皱折结构和增加的 C−C π-特性等独特性质,其在候选药物中的使用正在增加。Van der Kolk 等人(2022 年)强调了环丁烷环在候选药物中的贡献,表明其在改善代谢稳定性和药效团取向等因素中的重要性 (Van der Kolk、Janssen、Rutjes 和 Blanco‐Ania,2022)。

作用机制

Target of Action

N-(prop-2-yn-1-yl)cyclobutanamine is a complex compound that has been studied for its potential applications in various chemical reactions . .

Mode of Action

The compound has been involved in visible-light-induced oxidative formylation reactions . In these reactions, both the starting material and the product act as photosensitizers . This means that they absorb light and transfer energy to other molecules, facilitating the reaction . Specifically, singlet oxygen (1 O 2) and superoxide anion (O 2 ˙ −) are generated through energy transfer and a single electron transfer pathway, playing an important role in the reaction .

Biochemical Pathways

The compound’s involvement in oxidative formylation reactions suggests that it may influence pathways related to oxidative stress and energy transfer .

Result of Action

The primary result of N-(prop-2-yn-1-yl)cyclobutanamine’s action in the context of chemical reactions is the formation of formamides under mild conditions . This suggests that the compound could potentially be used as a catalyst or reagent in organic synthesis .

Action Environment

The action of N-(prop-2-yn-1-yl)cyclobutanamine is influenced by environmental factors such as light and oxygen . The compound acts as a photosensitizer, meaning its activity is dependent on the presence of light . Additionally, the generation of reactive oxygen species during its reactions indicates that the presence and concentration of oxygen in the environment can also affect its action .

安全和危害

The compound is associated with several hazard statements including H226, H302, H314, and H335 . Precautionary measures include P210, P233, P240, P241, P242, P243, P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P370+P378, P403+P233, P403+P235, P405, and P501 .

属性

IUPAC Name |

N-prop-2-ynylcyclobutanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N/c1-2-6-8-7-4-3-5-7/h1,7-8H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZFQDWIZPNACNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC1CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2-Nitrophenyl)sulfanyl]butan-2-one](/img/structure/B1427871.png)

![2-{4-[2-(Trifluoromethyl)phenyl]piperazin-1-yl}ethan-1-ol](/img/structure/B1427874.png)

![3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine](/img/structure/B1427877.png)

![3-methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B1427881.png)

![N-{3-[(3-bromopyridin-2-yl)amino]phenyl}acetamide](/img/structure/B1427887.png)